![molecular formula C15H17N3O2 B12124604 4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol CAS No. 88466-98-2](/img/structure/B12124604.png)
4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholinomethyl group attached to the pyrimidine ring, along with a phenyl group and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol typically involves a multi-step process. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the morpholinomethyl and phenyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
For instance, the synthesis may begin with the condensation of appropriate aldehydes and amines to form the pyrimidine ringThe phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
In an industrial setting, the production of 4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative .
Scientific Research Applications
4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity. In the case of focal adhesion kinase inhibition, the compound interferes with the kinase’s ability to phosphorylate its substrates, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-(Morpholinomethyl)phenyl derivatives: These compounds share the morpholinomethyl group but differ in the substitution pattern on the phenyl ring.
Pyrimidine derivatives: Compounds such as 2,4-dianilinopyrimidine derivatives have similar core structures but different substituents.
Uniqueness
4-(Morpholinomethyl)-6-phenylpyrimidin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88466-98-2 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-6-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C15H17N3O2/c19-15-13(10-18-6-8-20-9-7-18)16-11-17-14(15)12-4-2-1-3-5-12/h1-5,11,19H,6-10H2 |
InChI Key |
UNLYELVPIXCBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=NC=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
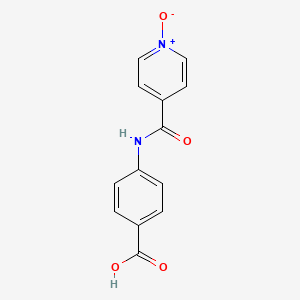
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
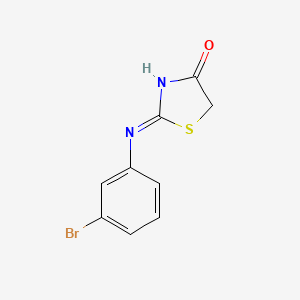

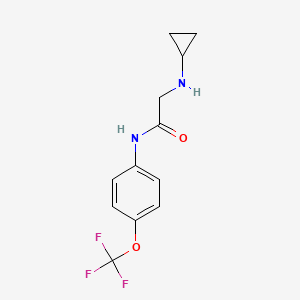
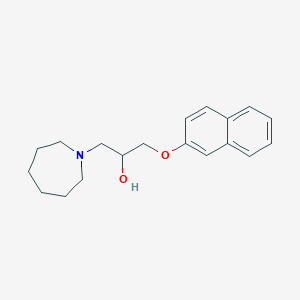

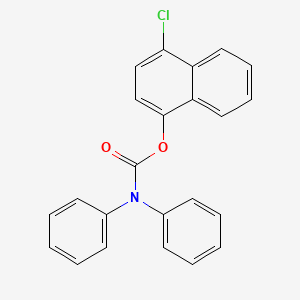

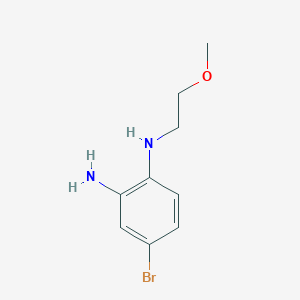
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)

